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Compound of Interest

Compound Name: L-Menthyl acetate

Cat. No.: B046590

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for L-Menthyl
acetate, a monoterpene ester widely used in the flavor, fragrance, and pharmaceutical
industries. Understanding the spectroscopic characteristics of this compound is crucial for
quality control, structural elucidation, and metabolic studies. This document presents a
compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data provide detailed information about the chemical
environment of each proton and carbon atom, respectively.

'H NMR Spectroscopic Data

The *H NMR spectrum of L-Menthyl acetate exhibits characteristic signals corresponding to
the protons of the menthyl and acetyl groups. The chemical shifts (&) are reported in parts per
million (ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (6) In Multiplicity COL_'p"ng CETSEN
ppm (J) in Hz

H-1 4.71 ddd 10.9, 10.9, 4.4

H-2 1.68 m

H-3 (ax) 1.05 m

H-3 (eq) 1.68 m

H-4 1.50 m

H-5 (ax) 0.95 m

H-5 (eq) 1.68 m

H-6 2.00 m

CHs (C7) 0.90 d 65

CH(CHs)2 (C8) 1.43 m

CH(CHs)2 0.77 d 70

CH(CHs)2 0.88 d 70

OCOCH: 2.04 s

Note: The assignments are based on typical values for menthyl derivatives and may vary
slightly depending on the solvent and experimental conditions.

13C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the carbon skeleton of L-Menthyl acetate.
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Carbon Assignment Chemical Shift (d) in ppm
C-1 74.4
C-2 47.2
C-3 34.3
C-4 41.0
C-5 23.7
C-6 31.5
C-7 22.1
C-8 26.5
C-9 16.5
C-10 20.8
C=0 170.8
OCOCHs 21.3

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of L-Menthyl acetate (typically 5-10 mg) is prepared in a
deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: *H and 3C NMR spectra are acquired on a high-resolution NMR spectrometer
(e.g., 300, 400, or 500 MHz).

Data Acquisition:

» 1H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of
scans to achieve a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
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e 13C NMR: A proton-decoupled pulse sequence is typically employed. A larger number of
scans is usually required due to the lower natural abundance of 13C.

The general workflow for NMR analysis is depicted below.

Data Acquisition

13C NMR Acquisition Data Processing & Analysis
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 To cite this document: BenchChem. [Spectroscopic Profile of L-Menthyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046590#spectroscopic-data-for-I-menthyl-acetate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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